molecular formula C12H15FN2O2 B595012 N-cyclohexyl-5-fluoro-2-nitroaniline CAS No. 1270967-29-7

N-cyclohexyl-5-fluoro-2-nitroaniline

Cat. No.: B595012
CAS No.: 1270967-29-7
M. Wt: 238.262
InChI Key: BDAGJCYNHHOIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-5-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C12H15FN2O2 . It has an average mass of 238.258 Da and a monoisotopic mass of 238.111755 Da .

Scientific Research Applications

Novel Dye and Pharmaceutical Intermediate

4-Fluoro-3-nitroaniline and its derivatives have gained importance as novel dye intermediates in the U.S.A., with potential extensions to pharmaceuticals, insecticides, and more dyes. The preparation of various N-substituted derivatives of this compound underscores its utility in synthetic chemistry and industrial applications (Bil, 2007).

Anti-inflammatory Agent Synthesis

Research into N-phenyl-cyclohexenyl sulfonamide derivatives, including efforts to synthesize nitro derivatives like (±)-ethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, reveals the potential of fluoro-nitroaniline derivatives in developing anti-inflammatory agents. A QSAR analysis of these derivatives provided insights into designing novel small-molecule inhibitors for NO and cytokine production (Lloret et al., 2009).

Biomedical Imaging

The use of cyanine and nitrobenzoyl derivatives for selective detection in biomedical imaging illustrates the adaptability of fluoro-nitroaniline compounds in developing near-infrared (NIR) fluorescent probes. Such probes are crucial for indicating mitochondrial oxidative stress in vivo, demonstrating the compounds' relevance in biomedical research (Yin et al., 2015).

Drug Delivery and Optical Imaging

Studies on harnessing cyanine reactivity for drug delivery and optical imaging have shown that modifications of cyanine fluorophores, including those potentially related to N-cyclohexyl-5-fluoro-2-nitroaniline, can significantly improve their photostability and utility in biological applications. This research has implications for developing more effective imaging and therapeutic agents (Gorka et al., 2018).

Properties

IUPAC Name

N-cyclohexyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGJCYNHHOIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Difluoronitrobenzene (2.00 g, 12.57 mmol) was dissolved in acetonitrile (20 mL) and cyclohexylamine (1.25 g, 12.57 mmol) and DIPEA (2.2 mL, 12.57 mmol) added. The reaction mixture was stirred at RT overnight. The resultant mixture was concentrated in vacuo to afford a bright yellow gum. This was purified by column chromatography (silica gel, gradient 0-10% EtOAc in cyclohexane) to afford the title compound as a bright yellow oil (2.4 g, 92%). 1H NMR (CDCl3, 400 MHz): δ 8.20 (1H, dd, J=9.50, 6.22 Hz), 6.49 (1H, dd, J=11.75, 2.62 Hz), 6.31 (1H, ddd, J=9.51, 7.26, 2.61 Hz), 3.47-3.33 (1H, m), 2.11-1.98 (2H, m), 1.85-1.77 (2H, m), 1.72-1.60 (1H, m), 1.48-1.26 (5H, m)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Yield
92%

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